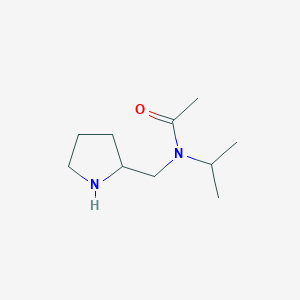![molecular formula C18H26N2O3 B3335753 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester CAS No. 1353961-65-5](/img/structure/B3335753.png)
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Übersicht
Beschreibung
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is an intriguing compound known for its unique structure and versatile applications. Its molecular configuration combines a cyclopropyl group with a pyrrolidine ring, linked to a carbamic acid benzyl ester moiety. Such a combination imparts the compound with distinct chemical properties and potential for varied reactivity, making it a focal point in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : This can be achieved via a cyclization reaction of 3-chloro-1-propanamine with formaldehyde and a secondary amine.
Incorporation of the Hydroxyethyl Group:
Cyclopropylation: : The cyclopropyl group is then attached, typically through a reaction involving a cyclopropyl halide and a strong base.
Carbamate Formation: : Finally, the compound is completed with the formation of the carbamic acid benzyl ester. This step usually involves a condensation reaction between the hydroxyethyl-pyrrolidine intermediate and benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may utilize automated continuous flow processes to enhance efficiency and yield. Techniques such as high-pressure liquid chromatography (HPLC) might be employed for purification, ensuring a high degree of product purity suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of reactions, primarily:
Oxidation: : Oxidative reactions can target the hydroxyethyl group, potentially forming ketones or aldehydes.
Reduction: : The ester group can be reduced to alcohol under catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, NaBH4.
Solvents: : Commonly used solvents include dichloromethane, ethanol, and water.
Major Products
Oxidative transformations typically yield ketone derivatives.
Reductive pathways may produce alcohols from ester intermediates.
Substitution reactions could lead to varied substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical manipulations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, the compound’s derivatives have shown potential as therapeutic agents due to their bioactive properties. It is often investigated for its role in modulating biological pathways and its potential therapeutic effects.
Industry
Industrially, the compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its robust reactivity profile enables its use in various chemical manufacturing processes.
Wirkmechanismus
The precise mechanism by which Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exerts its effects depends on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity and influencing biochemical pathways. For example, as a therapeutic agent, it could inhibit or activate enzymes involved in disease processes, leading to beneficial effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester stands out due to its combined structural features. Compared to similar compounds like:
Cyclopropylpyrrolidine derivatives: : These lack the ester group, thus differing in reactivity and application.
Hydroxyethylpyrrolidine derivatives: : These do not possess the cyclopropyl moiety, altering their chemical properties and biological activity.
This compound's uniqueness lies in its multifunctional groups, offering a broader scope of reactions and applications.
Remember: I never create abbreviations or acronyms for chemical names and logos. Any more geeky interests you want to dive into?
Eigenschaften
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-11-10-19-9-8-16(12-19)13-20(17-6-7-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYFEELLMPJZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117030 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-65-5 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
![4,6-Dimethylbenzo[d]thiazole](/img/structure/B3335685.png)

![[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3335716.png)
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335739.png)


![[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335746.png)


![[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B3335771.png)


